(S)-1-[(R)-2-Methoxy-1-(4-trifluoromethyl-phenyl)-ethyl]-2-methyl-piperazine
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Overview
Description
(S)-1-[®-2-Methoxy-1-(4-trifluoromethyl-phenyl)-ethyl]-2-methyl-piperazine is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a methoxy group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[®-2-Methoxy-1-(4-trifluoromethyl-phenyl)-ethyl]-2-methyl-piperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the use of trifluoromethyl phenyl sulfone as a nucleophilic trifluoromethylating agent . The reaction conditions often involve the formation of electron donor-acceptor complexes, followed by single electron transfer reactions under visible light irradiation .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(S)-1-[®-2-Methoxy-1-(4-trifluoromethyl-phenyl)-ethyl]-2-methyl-piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl phenyl sulfone for trifluoromethylation reactions , and other standard reagents for oxidation and reduction reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction being carried out. For example, trifluoromethylation reactions typically yield trifluoromethylated derivatives of the compound .
Scientific Research Applications
(S)-1-[®-2-Methoxy-1-(4-trifluoromethyl-phenyl)-ethyl]-2-methyl-piperazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-[®-2-Methoxy-1-(4-trifluoromethyl-phenyl)-ethyl]-2-methyl-piperazine involves its interaction with specific molecular targets and pathways. The compound can form electron donor-acceptor complexes, which undergo single electron transfer reactions under specific conditions . These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and have similar properties and applications.
Perfluorinated phenyl-substituted compounds: These compounds also contain fluorinated phenyl groups and are used in similar research and industrial applications.
Uniqueness
(S)-1-[®-2-Methoxy-1-(4-trifluoromethyl-phenyl)-ethyl]-2-methyl-piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable electron donor-acceptor complexes and undergo specific reactions under controlled conditions makes it a valuable compound in various fields of research .
Biological Activity
(S)-1-[(R)-2-Methoxy-1-(4-trifluoromethyl-phenyl)-ethyl]-2-methyl-piperazine, commonly referred to as compound 612494-07-2, is a piperazine derivative that has garnered attention due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
The molecular formula of this compound is C21H32F3N3O, with a molecular weight of 302.335 g/mol. Key physicochemical properties include:
Property | Value |
---|---|
Molecular Weight | 302.335 g/mol |
LogP | 2.9533 |
PSA | 24.5 |
CAS Number | 612494-07-2 |
Anticancer Properties
Recent studies have indicated that piperazine derivatives exhibit significant cytotoxic activity against various cancer cell lines. For instance, in vitro assays have demonstrated that related compounds show inhibitory effects on hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines .
Mechanism of Action:
The mechanism by which these compounds exert their anticancer effects often involves the modulation of specific signaling pathways and the induction of apoptosis in malignant cells. Research indicates that such compounds may interact with key enzymes and receptors involved in cell proliferation and survival.
Neuroprotective Effects
Compounds similar to this compound have been investigated for neuroprotective properties. For example, analogs have been shown to influence dopaminergic pathways and exhibit protective effects against neurotoxicity induced by substances like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) .
Study 1: Cytotoxic Screening
A study screened various piperazine derivatives for cytotoxicity against multiple cancer cell lines using the sulforhodamine B assay. Among the tested compounds, certain derivatives demonstrated IC50 values indicating potent growth inhibition, particularly against breast and colorectal cancer cells .
Study 2: Neurotoxicity Assessment
In another investigation focusing on neurotoxic potential, several piperazine analogs were evaluated for their ability to be oxidized by monoamine oxidase (MAO). The results indicated that compounds which were substrates for MAO-B exhibited neurotoxic effects, suggesting a correlation between enzymatic activity and neurotoxicity .
Properties
IUPAC Name |
1-[2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-2-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N2O/c1-11-9-19-7-8-20(11)14(10-21-2)12-3-5-13(6-4-12)15(16,17)18/h3-6,11,14,19H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URQFAVGDNQPJAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(COC)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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